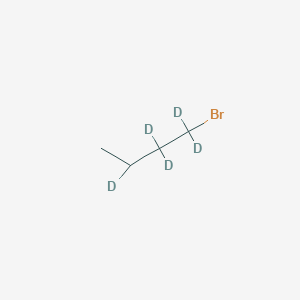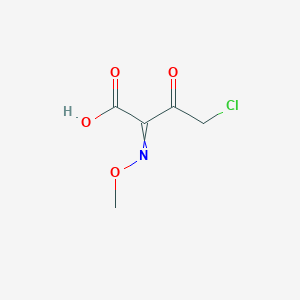
16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione is a synthetic steroid compound with the molecular formula C21H28O4. It is known for its unique chemical structure, which includes an epoxy group at the 16α,17 position and a hydroxyl group at the 11β position. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione typically involves the modification of progesterone. The synthetic route includes several key steps:
Hydroxylation: Introduction of a hydroxyl group at the 11β position.
Epoxidation: Formation of an epoxy group at the 16α,17 position.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure the desired modifications. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the epoxy or hydroxyl groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on steroid hormone receptors and related pathways.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular function, contributing to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione can be compared with other similar steroid compounds, such as:
17α-Hydroxyprogesterone: Similar in structure but lacks the epoxy group at the 16α,17 position.
11α-Hydroxyprogesterone: Similar in structure but lacks the epoxy group and has a hydroxyl group at the 11α position instead of 11β.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
3684-83-1 |
|---|---|
Formule moléculaire |
C₂₁H₂₈O₄ |
Poids moléculaire |
344.44 |
Synonymes |
(11β,16α)-16,17-Epoxy-11-hydroxypregn-4-ene-3,20-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1141689.png)


![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)

